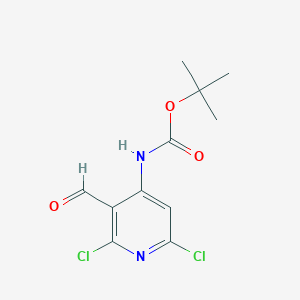
2-ethyl-2-phenyl-N,N'-bis(trimethylsilyl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide is a chemical compound with the molecular formula C17H30N2O2Si2 and a molecular weight of 350.6 g/mol . It is known for its unique structure, which includes two trimethylsilyl groups attached to a malonamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide typically involves the reaction of 2-ethyl-2-phenylmalonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . The reaction can be summarized as follows:
2-Ethyl-2-phenylmalonamide+2(Trimethylsilyl chloride)→2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for 2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or simpler amides.
科学的研究の応用
2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2-Ethyl-2-phenylmalonamide: Lacks the trimethylsilyl groups, making it less reactive.
N,N’-Bis(trimethylsilyl)malonamide: Similar structure but without the ethyl and phenyl groups, leading to different chemical properties.
Uniqueness
2-Ethyl-2-phenyl-N,N’-bis(trimethylsilyl)malonamide is unique due to the presence of both ethyl and phenyl groups along with the trimethylsilyl groups. This combination imparts distinctive chemical properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
55268-56-9 |
|---|---|
分子式 |
C17H30N2O2Si2 |
分子量 |
350.6 g/mol |
IUPAC名 |
2-ethyl-2-phenyl-N,N'-bis(trimethylsilyl)propanediamide |
InChI |
InChI=1S/C17H30N2O2Si2/c1-8-17(14-12-10-9-11-13-14,15(20)18-22(2,3)4)16(21)19-23(5,6)7/h9-13H,8H2,1-7H3,(H,18,20)(H,19,21) |
InChIキー |
HHJHDAWUDOBQRL-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)(C(=O)N[Si](C)(C)C)C(=O)N[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)






![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)


![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)

![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)
